1-(5-Bromo-1-benzofuran-2-yl)butan-1-one
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Overview
Description
1-(5-Bromo-1-benzofuran-2-yl)butan-1-one is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one typically involves the bromination of benzofuran followed by a series of reactions to introduce the butanone moiety. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position on the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Bromo-1-benzofuran-2-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studies on anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 1-(5-Bromo-1-benzofuran-2-yl)ethyl](butan-2-yl)amine
- 5-phenyl-1-benzofuran-2-yl derivatives
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
Uniqueness: 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one stands out due to its specific substitution pattern and the presence of the butanone moiety, which imparts unique chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Conclusion
This compound is a compound of significant interest due to its diverse chemical reactivity and potential applications in various scientific fields. Its unique structure and properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11BrO2 |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C12H11BrO2/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7H,2-3H2,1H3 |
InChI Key |
ZHWLAYPXEVDEAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
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